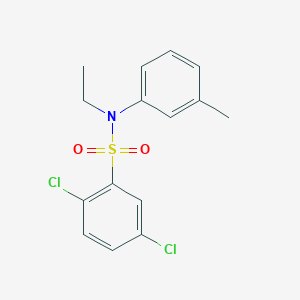![molecular formula C25H31NO5S B281231 Pentyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281231.png)
Pentyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PBF-509 and is known for its ability to modulate the activity of a specific protein, which is involved in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
PBF-509 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to modulate the activity of a specific protein known as FKBP51, which is involved in various physiological and pathological processes such as stress response, anxiety, depression, and cancer. PBF-509 has been shown to have potential therapeutic applications in these areas.
Wirkmechanismus
PBF-509 modulates the activity of FKBP51 by binding to a specific site on the protein. This binding results in the inhibition of the protein's activity, which leads to a reduction in the physiological and pathological processes that are mediated by FKBP51.
Biochemical and Physiological Effects:
PBF-509 has been shown to have various biochemical and physiological effects. It has been shown to reduce stress-induced behaviors in animal models, improve cognitive function, and reduce tumor growth in cancer models. PBF-509 has also been shown to have anti-inflammatory effects and to reduce the release of stress hormones such as cortisol.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of PBF-509 is its specificity for FKBP51, which allows for the targeted modulation of this protein's activity. However, PBF-509 has limitations in terms of its pharmacokinetics and bioavailability, which can make it difficult to use in certain experiments. Additionally, PBF-509 has not been extensively studied in humans, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on PBF-509. One area of interest is the development of more potent and selective compounds that can modulate the activity of FKBP51. Additionally, further studies are needed to elucidate the potential therapeutic applications of PBF-509 in various areas such as stress-related disorders, cancer, and inflammation. Finally, studies are needed to determine the safety and efficacy of PBF-509 in humans.
Synthesemethoden
The synthesis of PBF-509 involves a multi-step process that includes the reaction of 5-hydroxy-2-methylbenzofuran-3-carboxylic acid with tert-butyl chloroacetate, followed by the reaction of the resulting compound with sodium hydride and pentylamine. The final step involves the reaction of the resulting compound with 4-tert-butylbenzenesulfonyl chloride to yield PBF-509.
Eigenschaften
Molekularformel |
C25H31NO5S |
|---|---|
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
pentyl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H31NO5S/c1-6-7-8-15-30-24(27)23-17(2)31-22-14-11-19(16-21(22)23)26-32(28,29)20-12-9-18(10-13-20)25(3,4)5/h9-14,16,26H,6-8,15H2,1-5H3 |
InChI-Schlüssel |
NJFPQIBVXQLDPS-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Kanonische SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)


![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281160.png)
![N-(cyclohexylcarbonyl)-4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281161.png)
![Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281162.png)
![N-(3,4-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281163.png)


![3-{[(2,5-Diethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281171.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-1-naphthalenesulfonamide](/img/structure/B281173.png)
![N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281174.png)